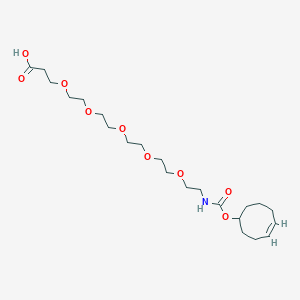

TCO-PEG5 acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO9/c24-21(25)8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-23-22(26)32-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,23,26)(H,24,25)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQBLSTVIDRIKQ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tco Peg5 Acid

Established Synthetic Pathways for TCO-PEG5 Acid

The synthesis of TCO-PEG5 acid and its precursors relies on established organic chemistry principles, combining the formation of the strained eight-membered ring with the attachment of the functionalized PEG chain.

The foundational synthesis of the trans-cyclooctene (B1233481) core itself can be achieved through methods such as the Hofmann elimination of N,N,N-trimethylcyclooctylammonium hydroxide. orgsyn.org This process typically yields a mixture of cis- and trans-isomers, from which the desired trans-isomer must be separated, often by exploiting its ability to form a complex with silver nitrate. orgsyn.org

Once a suitable TCO precursor is obtained, it can be coupled to the PEGylated carboxylic acid component. A common strategy involves the reductive amination between a TCO-aldehyde and an amino-PEG-acid, such as NH2-PEG5-COOH. nih.gov In this approach, the amine of the PEG linker reacts with the aldehyde on the TCO moiety to form an intermediate imine, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield a stable secondary amine linkage. nih.gov

Another approach involves the reaction of an amine-functionalized TCO with a PEG molecule that has a terminal carboxylic acid and an activated ester on the other end. These multi-step syntheses require careful purification at each stage, often utilizing techniques like silica (B1680970) column chromatography and high-performance liquid chromatography (HPLC). nih.govnih.gov

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is a critical design feature in modern bioconjugation reagents. The PEG chain imparts several advantageous properties to the TCO linker.

Key Advantages of PEGylation:

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of the often-hydrophobic TCO moiety in aqueous buffers, which are required for most biological applications. interchim.fratamanchemicals.comnih.gov

Reduced Steric Hindrance: The flexible PEG spacer provides a long connection that minimizes steric interference between the conjugated biomolecule (e.g., an antibody) and the reaction partner of the TCO (e.g., a tetrazine). interchim.frlumiprobe.com

Minimized Non-specific Interactions: PEGylation is known to reduce the non-specific binding of conjugated molecules to surfaces and other proteins. atamanchemicals.com

Preservation of Reactivity: Research has shown that conjugating TCO directly to biomolecules like antibodies can lead to a loss of reactivity, potentially due to hydrophobic interactions that "mask" the TCO group. acs.org The incorporation of a hydrophilic PEG linker can prevent this masking effect, preserving the TCO's ability to participate in the iEDDA reaction and leading to a significant enhancement in functional density. nih.govacs.org

The length of the PEG chain can be precisely controlled during synthesis. For TCO-PEG5 acid, a discrete PEG linker with exactly five ethylene (B1197577) glycol units is used, ensuring a uniform product, which is a key advantage of modern PEGylation technology over traditional polymerization methods that produce mixtures of different chain lengths. precisepeg.com

Direct Chemical Synthesis Approaches

Functional Group Interconversion and Derivative Synthesis

The terminal carboxylic acid of TCO-PEG5 acid is a versatile functional handle that can be readily converted into other functional groups to create a variety of reactive derivatives for specific applications.

For conjugation to proteins, which typically have available primary amine groups on lysine (B10760008) residues and at the N-terminus, the carboxylic acid of TCO-PEG5 acid is often converted into a more reactive species. axispharm.com The most common derivative is the N-hydroxysuccinimide (NHS) ester.

The synthesis of TCO-PEG5-NHS ester is typically achieved by reacting TCO-PEG5 acid with an activating agent. nih.gov Common reagents for this transformation include N,N'-Disuccinimidyl carbonate (DSC) or a combination of a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) with a base. nih.govacs.org

The resulting TCO-PEG5-NHS ester reacts efficiently with primary amines at a neutral to slightly basic pH (typically pH 7-9) to form a stable amide bond, covalently linking the TCO-PEG moiety to the target molecule. interchim.fraxispharm.com

Table 1: Reaction Conditions for Amine Coupling with TCO-PEG-NHS Ester

| Parameter | Recommended Condition | Rationale | Citation |

|---|---|---|---|

| pH | 7.0 - 9.0 | Balances amine reactivity with NHS ester hydrolysis. | axispharm.com |

| Buffers | Amine-free (e.g., PBS) | Avoids competition with the target amine. | axispharm.com |

| Temperature | Room Temperature or 4°C | Controls reaction rate and protein stability. | interchim.fr |

| Solvent | Anhydrous DMSO or DMF for stock | NHS esters are moisture-sensitive. | axispharm.com |

The synthetic platforms used to create TCO-PEG5 acid can be adapted to produce more complex heterobifunctional linkers for advanced applications, such as in Proteolysis-targeting chimeras (PROTACs) or dual-targeting systems. medchemexpress.comaxispharm.com These linkers possess the TCO group for iEDDA ligation at one end and a different reactive group at the other.

A notable example is the synthesis of a DBCO-PEG-TCO linker. nih.gov This was achieved by starting with a carboxylic acid-PEG-amine. First, the amine end was reacted with TCO-NHS ester. The remaining terminal carboxylic acid was then activated to an NHS ester and subsequently reacted with an amine-functionalized dibenzocyclooctyne (DBCO), another important click chemistry handle. nih.gov This creates a powerful linker capable of participating in two different, mutually orthogonal click reactions.

Other examples of heterobifunctional TCO-PEG linkers include those with terminal maleimide (B117702) groups (for reaction with thiols) or aldehyde groups (for reaction with hydrazides or aminooxy compounds). medchemexpress.comconju-probe.com

Table 2: Examples of Heterobifunctional TCO-PEG Linkers

| TCO-PEG-X | Functional Group 'X' | Reactive Towards | Application Example | Citation |

|---|---|---|---|---|

| TCO-PEG-NHS | N-Hydroxysuccinimide Ester | Primary Amines | Antibody & Protein Labeling | interchim.frlumiprobe.com |

| TCO-PEG-DBCO | Dibenzocyclooctyne | Azides | Dual Orthogonal Ligation | nih.govacs.org |

| TCO-PEG-Maleimide | Maleimide | Thiols (e.g., Cysteine) | PROTAC Synthesis | medchemexpress.com |

Synthesis of Amine-Reactive TCO-PEG-Acid Esters

Methodological Advancements in TCO-PEG5 Acid Synthesis Optimization

Optimizing the synthesis and application of TCO-based reagents is an ongoing area of research, with advancements aimed at improving reaction efficiency, yield, and the functional performance of the final conjugate.

A significant advancement has been the recognition of the role of the linker in maintaining TCO reactivity. Studies have surprisingly revealed that a majority of TCO groups conjugated directly to antibodies via standard amine-coupling can become nonreactive. acs.org It was demonstrated that this inactivation is not due to the isomerization of the trans-double bond to the unreactive cis-isomer, but rather due to the TCO moiety being masked through hydrophobic interactions with the antibody itself. acs.org The development of synthetic strategies that incorporate hydrophilic PEG linkers, such as the one in TCO-PEG5 acid, effectively overcomes this issue. nih.govacs.org This approach can preserve the full reactivity of the TCO group, leading to a more than five-fold increase in the functional density of reactive sites on an antibody without compromising its binding affinity. nih.govacs.org

Another methodological improvement involves optimizing the reaction conditions to prevent the degradation of the TCO moiety. It has been hypothesized that trace metal impurities, such as copper, could potentially catalyze the isomerization of the active trans-cyclooctene to the inactive cis-form. researchgate.net To mitigate this, pre-incubation of protein samples with a chelating agent like EDTA before conjugation to a TCO-linker has been shown to result in more efficient iEDDA reactivity. researchgate.net These findings highlight the importance of both the linker design and the conjugation protocol in achieving optimal performance with TCO-based bioorthogonal chemistry.

Mechanistic Principles of Tco Peg5 Acid in Bioorthogonal Reactions

Fundamentals of Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition with Tetrazines

The iEDDA reaction is a powerful bioorthogonal ligation that involves the [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. rsc.orgrsc.orgfrontiersin.org This reaction stands out for its exceptionally fast kinetics, high selectivity, and biocompatibility, making it ideal for applications in complex biological environments. rsc.orgacs.orgrsc.org The reaction proceeds through a concerted mechanism, first forming a strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas, rendering the reaction irreversible. iris-biotech.denih.gov

Reaction Kinetics and Selectivity in Complex Aqueous Environments

The reaction between a trans-cyclooctene (B1233481) (TCO) moiety, the reactive component of TCO-PEG5 acid, and a tetrazine is one of the fastest bioorthogonal reactions known to date. rsc.orgacs.orgbroadpharm.com Second-order rate constants for this ligation can be exceptionally high, in some cases exceeding 100,000 M⁻¹s⁻¹. acs.orgnih.gov This rapid reactivity is crucial for applications where the reacting species are present at low concentrations, as is often the case in biological systems. ru.nlacs.org

The rate of the iEDDA reaction is influenced by the electronic properties of both the tetrazine and the dienophile. nih.gov Electron-withdrawing groups on the tetrazine ring increase its reactivity, while the inherent ring strain of the TCO dienophile significantly accelerates the cycloaddition. rsc.orgnih.gov For instance, the reaction rate with a TCO-based partner is dramatically faster than with a norbornene-based dienophile. nih.gov The reaction is also highly selective, with the tetrazine and TCO groups reacting specifically with each other without cross-reactivity with other functional groups commonly found in biological systems. conju-probe.comconju-probe.com This chemoselectivity ensures that the ligation occurs only between the intended partners, minimizing off-target reactions. nih.govconju-probe.com

| Dienophile | Tetrazine Variant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Norbornene-based | 3-(4-benzylamino)-1,2,4,5-tetrazine | ~1–2 | nih.gov |

| TCO-based | 3-(4-benzylamino)-1,2,4,5-tetrazine | ~26,000 | nih.gov |

| TCO | Various | 210 to almost 30,000 | nih.gov |

| TCO | - | Can exceed 100,000 | acs.orgnih.gov |

Orthogonality with Complementary Bioorthogonal Ligation Chemistries

A key advantage of the iEDDA reaction between TCO and tetrazine is its orthogonality to other bioorthogonal reactions. ru.nlrsc.org This means that it can be performed simultaneously with other specific chemical reactions in the same biological system without interference. For example, the iEDDA reaction is orthogonal to copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation. acs.orgresearchgate.net

This orthogonality allows for the development of multiplexed labeling and imaging experiments, where different biomolecules can be tagged and visualized independently using distinct bioorthogonal chemistries. researchgate.net For instance, a protein could be labeled using a TCO-tetrazine ligation, while another is tagged via a SPAAC reaction between an azide (B81097) and a cyclooctyne. acs.org The ability to control reactivity through steric and electronic tuning of the reactants further enhances the potential for creating mutually orthogonal systems. rsc.orgacs.org

Influence of the PEG5 Linker on Reaction Efficiency and Biocompatibility

| Property | Description | Reference(s) |

| Increased Solubility | The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions. | thermofisher.comlabinsights.nladcreview.com |

| Reduced Aggregation | By preventing hydrophobic interactions, PEG linkers minimize the aggregation of conjugated molecules. | thermofisher.comadcreview.comamericanpharmaceuticalreview.com |

| Biocompatibility | PEG is generally non-toxic and has low immunogenicity. | chempep.comthermofisher.comlabinsights.nl |

| Improved Pharmacokinetics | PEGylation can increase the hydrodynamic radius of molecules, leading to longer circulation times. | adcreview.comkoreascience.kr |

Mitigation of Steric Hindrance and Enhancement of Reactant Accessibility

The flexible PEG5 spacer arm physically separates the reactive TCO group from the molecule to which it is attached. thermofisher.cominterchim.fr This separation is critical for mitigating steric hindrance, which can otherwise prevent the TCO and tetrazine from approaching each other and reacting efficiently. thermofisher.cominterchim.frrsc.org By providing a flexible linker, the PEG5 chain allows the TCO group greater freedom of movement, thereby enhancing its accessibility to the tetrazine reaction partner. thermofisher.cominterchim.fr

Research has shown that the length of the PEG linker can be a critical factor in reaction efficiency. dovepress.com While longer PEG chains can sometimes lead to increased steric hindrance, shorter linkers like PEG5 often provide an optimal balance, ensuring sufficient separation without creating a "blocking" effect. nih.govrsc.org Studies have demonstrated that introducing TCO via hydrophilic PEG linkers can preserve its reactivity, leading to a significant enhancement in the functional density of the reactive group on a biomolecule without negatively impacting its binding activity. nih.gov

Applications of Tco Peg5 Acid in Advanced Chemical Biology and Bioconjugation Research

Site-Specific Labeling of Complex Biomolecules

The unique properties of TCO-PEG5 acid make it an invaluable tool for the precise, site-specific labeling of complex biomolecules. This capability is crucial for understanding biological processes at the molecular level and for the development of novel diagnostics and therapeutics.

TCO-PEG5 acid offers several strategies for the functionalization and targeted modification of proteins, enabling researchers to attach a wide range of functionalities, including fluorescent dyes, drugs, and other reporter molecules.

The terminal carboxylic acid of TCO-PEG5 acid can be readily activated to react with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and peptides. medchemexpress.comcd-bioparticles.net This reaction forms a stable amide bond, covalently linking the TCO-PEG5 moiety to the protein. This approach has been utilized in the development of antibody-drug conjugates (ADCs) and for creating targeted imaging agents. medchemexpress.comnih.gov For instance, antibodies can be modified with TCO-PEG5 acid and then reacted with a tetrazine-functionalized payload, a strategy that has been explored for dual-receptor targeting in cancer therapy. nih.govbiorxiv.org The PEG5 spacer in these conjugates helps to improve solubility and minimize aggregation of the labeled biomolecules.

| Biomolecule | Conjugation Strategy | Application | Reference |

| Antibodies | Amine-reactive coupling via NHS-ester activation of TCO-PEG5 acid | Antibody-drug conjugates, Dual-receptor targeting | nih.gov, biorxiv.org |

| Peptides | Amine-reactive coupling via NHS-ester activation of TCO-PEG5 acid | Enhanced peptide stability and functionality |

A more precise method for introducing TCO groups into proteins involves the genetic encoding of non-canonical amino acids (ncAAs). nih.gov This technique allows for the site-specific incorporation of a TCO-modified amino acid, such as a TCO-lysine derivative, into the protein's primary sequence in response to a specific codon. nih.govnih.gov While the direct genetic encoding of TCO-PEG5-lysine has not been explicitly detailed, the principle has been demonstrated with other TCO derivatives. nih.govnih.gov This approach offers unparalleled control over the location of the TCO moiety, enabling highly specific labeling and the study of protein structure and function with minimal perturbation. nih.gov Researchers have successfully used this method for super-resolution microscopy and to study protein-protein interactions. nih.gov

| Non-Canonical Amino Acid | Genetic Encoding System | Application | Reference |

| TCO-lysine derivatives | Mutant pyrrolysyl-tRNA synthetase/tRNA pairs | Site-specific protein labeling, Super-resolution microscopy | nih.gov, nih.gov |

| Tetrazine-containing amino acids | Mutant tyrosyl-tRNA synthetase/tRNA pairs | Rapid in vivo bioorthogonal ligation | nih.gov |

Enzymatic ligation offers another powerful strategy for the site-specific modification of proteins with TCO-PEG5 acid. Enzymes such as sortase A or lipoic acid ligase can be used to attach TCO-containing peptides or other molecules to a specific recognition sequence engineered into the target protein. This method provides high specificity and can be performed under mild, physiological conditions. While direct examples using TCO-PEG5 acid are not prevalent in the provided search results, the general applicability of enzymatic ligation for attaching bioorthogonal handles like TCO is well-established. researchgate.net

TCO-PEG5 acid can be used to functionalize nucleic acids, such as DNA and RNA, through various chemical strategies. The carboxylic acid can be converted to an N-hydroxysuccinimide (NHS) ester, which then reacts with amine-modified oligonucleotides to form a stable amide bond. biosyn.com This allows for the incorporation of the TCO group at specific positions within the nucleic acid sequence. biosyn.com These TCO-modified nucleic acids can then be used in a variety of applications, including the construction of nucleic acid nanoparticles and for the targeted delivery of therapeutic oligonucleotides. google.com

| Nucleic Acid Type | Modification Strategy | Application | Reference |

| DNA/RNA Oligonucleotides | NHS ester chemistry with amine-modified oligos | Construction of nucleic acid nanoparticles, Targeted delivery | biosyn.com, google.com |

The surface of liposomes and other nanoparticles can be functionalized with TCO-PEG5 acid to create targeted drug delivery systems and imaging agents. ru.nlmdpi.com The carboxylic acid group can be coupled to amine-functionalized lipids or polymers that are incorporated into the nanoparticle formulation. nih.govfrontiersin.org This results in the display of TCO groups on the nanoparticle surface, which can then be used to attach targeting ligands, such as antibodies or peptides, that have been modified with a complementary tetrazine group. nih.govresearchgate.net This pre-targeting approach, where the nanoparticle and the targeting ligand are administered separately and react in vivo, has shown promise in improving the therapeutic index of cancer therapies. nih.govacs.org The PEG5 spacer plays a crucial role in these systems by providing a hydrophilic shield that can reduce non-specific protein adsorption and prolong circulation time. nih.govfrontiersin.org

| Nanoparticle Type | Functionalization Strategy | Application | Reference |

| Liposomes | Coupling to amine-functionalized lipids | Targeted drug delivery, Pre-targeting imaging | ru.nl, nih.gov, frontiersin.org |

| Polymeric Nanoparticles | Conjugation to surface polymers | Targeted cancer therapy, Enhanced therapeutic efficacy | nih.gov, mdpi.com |

Integration via Genetic Encoding of TCO-Modified Non-Canonical Amino Acids for Protein Labeling

Nucleic Acid Modification and Functionalization

Development of Bifunctional Molecules for Molecular Regulation

The capacity of TCO-PEG5 acid to link two different molecules with high precision has been instrumental in the design of novel bifunctional molecules that can modulate biological pathways with high specificity.

TCO-PEG5 Acid as a Linker in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. medchemexpress.com A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. broadpharm.com The linker is a critical component, as its length, flexibility, and chemical properties dictate the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is necessary for ubiquitination and subsequent degradation of the target protein. broadpharm.com

Table 1: Hypothetical Components of a PROTAC Assembled Using TCO-PEG5 Acid This table illustrates the modular assembly of a PROTAC using TCO-PEG5 acid as a central linker.

| Component | Function | Example Moiety | Attachment Site |

|---|---|---|---|

| Ligand 1 | Binds to Target Protein of Interest (e.g., a kinase) | Kinase Inhibitor | Coupled to the Tetrazine group |

| Linker Core | Connects the two ligands via bioorthogonal reaction | Tetrazine-TCO adduct | Formed by IEDDA reaction |

| Linker | Provides optimal spacing and solubility | TCO-PEG5 Acid | The core of the linker system |

| Ligand 2 | Recruits an E3 Ubiquitin Ligase (e.g., Cereblon) | Pomalidomide derivative | Coupled to the Carboxylic Acid |

TCO-PEG5 Acid in Antibody-Drug Conjugate (ADC) Linker Design

TCO-PEG5 acid is utilized in modern ADC linker design, primarily through bioorthogonal conjugation strategies. precisepeg.com The extremely rapid and specific IEDDA reaction between TCO and tetrazine allows for site-specific conjugation of the drug-linker complex to the antibody. acs.org This can be achieved by engineering a tetrazine-containing non-canonical amino acid into the antibody backbone. The TCO-PEG5-acid, with its acid group already attached to a potent payload, can then be "clicked" onto the antibody with high efficiency. This method produces homogeneous ADCs with a precisely defined drug-to-antibody ratio (DAR), a critical factor for a predictable pharmacological profile. The PEG5 spacer contributes to the ADC's aqueous solubility and can help shield the payload, potentially improving its pharmacokinetic properties. axispharm.com

Table 2: Components of an ADC Featuring a TCO-PEG5 Acid-Based Linker This table outlines the components of a site-specifically conjugated ADC.

| Component | Function | Example Moiety | Attachment Method |

|---|---|---|---|

| Antibody | Targets tumor-specific antigen | Trastuzumab (anti-HER2) | Site-specifically modified with a Tetrazine group |

| Linker | Connects antibody to payload | TCO-PEG5 Acid | TCO group reacts with the antibody's Tetrazine |

| Payload | Cytotoxic agent to kill cancer cells | Monomethyl Auristatin E (MMAE) | Covalently bonded to the linker's Carboxylic Acid |

Advanced Imaging Probe Development in Preclinical Research

The unique reactivity of TCO-PEG5 acid makes it a valuable reagent for constructing sophisticated probes for non-invasive molecular imaging, enabling better understanding of disease biology and therapeutic responses in preclinical models.

Pretargeting Strategies for Radionuclide Imaging (PET/SPECT)

A major challenge in immuno-PET imaging with radiolabeled antibodies is their long circulation time, which leads to high background signals and significant radiation exposure. mediso.comnih.gov Pretargeting strategies overcome this by separating the targeting and imaging steps. acs.org First, a non-radioactive, TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from the bloodstream. acs.org In a second step, a small, rapidly clearing, radiolabeled tetrazine probe is injected, which then performs an in vivo click reaction with the TCO-modified antibody at the target. mediso.comacs.org

This approach has been successfully demonstrated in preclinical research using a system that mirrors the components of TCO-PEG5 acid. In one key study, an anti-CD44v6 antibody (U36) was functionalized with TCO groups for targeting head-and-neck squamous cell carcinoma. nih.govnih.gov Subsequently, a Zirconium-89 labeled tetrazine probe, [⁸⁹Zr]Zr-DFO-PEG5-Tz , was administered. nih.govnih.gov The study showed that this pretargeting approach provided comparable tumor-to-background ratios as a directly labeled antibody but with significantly lower radiation doses to the body. nih.gov The PEG5 spacer in the radiotracer was crucial for its in vivo pharmacokinetics, facilitating rapid distribution and clearance of the unbound probe. acs.org Research has shown that optimizing the TCO-to-antibody ratio is critical; a high ratio can alter the antibody's pharmacokinetics and increase liver uptake, while a low ratio may reduce the efficiency of the in vivo click reaction. acs.org

Table 3: Research Findings on Pretargeted vs. Targeted Immuno-PET Imaging Data adapted from a study on HNSCC xenografts using anti-CD44v6 mAb U36. acs.orgnih.gov

| Imaging Approach | TCO:U36 Ratio | Tumor Uptake (%ID/g at 72h) | Key Observation |

|---|---|---|---|

| Directly Labeled | 6:1 (in vitro labeled) | 17.1 ± 3.0 | High absolute tumor uptake but longer systemic exposure. |

| Pretargeted | 27:1 | 3.3 ± 0.5 | Successful in vivo click reaction, but high TCO ratio led to increased liver uptake. |

| Pretargeted | 6:1 | 1.5 ± 0.2 | Reduced liver uptake but lower tumor signal due to decreased reaction efficiency. |

Design of Fluorescent and Hybrid Multimodal Imaging Agents

The modularity offered by TCO-PEG5 acid is ideal for creating complex imaging agents that combine multiple modalities, such as nuclear and optical imaging. researchgate.net These hybrid probes provide complementary information, for example, the high sensitivity of PET with the high resolution of fluorescence microscopy.

Researchers have developed hybrid imaging agents by incorporating a fluorescent dye and a radionuclide chelator into a single tetrazine-based molecule. mdpi.comresearchgate.net This probe can then be "clicked" onto a TCO-functionalized targeting vector, such as an antibody or a small molecule, in a pretargeting approach. For example, a probe containing a Gallium-68 chelator (for PET) and a near-infrared fluorophore (like IRDye800CW) linked via a PEG5-tetrazine moiety has been developed. researchgate.netresearchgate.net When combined with a TCO-modified targeting agent, this strategy enables dual PET and optical imaging, as demonstrated in a bone-targeting preclinical model. researchgate.net The TCO-PEG5 acid structure provides the fundamental components for such designs, where the acid can be used to conjugate one imaging reporter while the TCO handle allows for bioorthogonal attachment to a targeting vehicle.

Table 4: Examples of Imaging Modalities Linked via TCO-Tetrazine Chemistry This table highlights the versatility of the TCO handle for creating diverse imaging probes.

| Imaging Modality | Probe Component | Role of TCO-PEG5-Acid | Preclinical Application |

|---|---|---|---|

| PET Imaging | Radionuclide Chelator (e.g., DFO, DOTA) | TCO group for bioorthogonal attachment of the chelator-probe to a targeting vector. nih.govmdpi.com | Visualizing tumor burden and receptor expression. nih.gov |

| Fluorescence Imaging | Fluorophore (e.g., Cy5, IRDye800CW) | TCO group for site-specific labeling of antibodies or cells with fluorescent dyes. nih.gov | Multiplexed cellular imaging and microscopy. mdpi.com |

| Multimodal (PET/Optical) | Chelator + Fluorophore | TCO group links a targeting molecule to a dual-modality probe. researchgate.net | Correlating whole-body distribution with cellular-level localization. researchgate.net |

Integration in Other Preclinical Imaging Modalities (e.g., Ultrasound Imaging Probes)

The pretargeting strategy enabled by TCO-tetrazine chemistry has also been extended to enhance ultrasound imaging. researchgate.net Ultrasound is a widely accessible, real-time imaging modality, but it often lacks the molecular specificity of other techniques. By using targeted microbubbles as ultrasound contrast agents, this limitation can be addressed.

In a preclinical model of thrombosis, a TCO-modified antibody targeting activated platelets (anti-CD62p) was injected first. researchgate.net This was followed by the administration of tetrazine-coated microbubbles. The rapid and specific click reaction between the TCO-antibody bound to the thrombus and the circulating tetrazine-microbubbles led to a high concentration of microbubbles at the target site. This accumulation significantly enhanced the contrast in ultrasound imaging, allowing for clear visualization of the thrombus. researchgate.net This demonstrates the broad applicability of the TCO-linker platform, where a structure like TCO-PEG5 acid could be used to attach the TCO moiety to the targeting antibody, underscoring its versatility beyond nuclear and optical imaging.

Tco Peg5 Acid in Materials Science and Surface Functionalization

Engineering of Biofunctional Polymeric Materials

TCO-PEG5 acid is instrumental in the engineering of biofunctional polymeric materials, such as hydrogels, for applications in tissue engineering and regenerative medicine. The carboxylic acid end of the molecule can be covalently integrated into a polymer backbone or network, leaving the TCO group available for subsequent bioorthogonal modification. This allows for the precise, post-fabrication introduction of bioactive molecules, such as peptides or growth factors, onto or within the polymeric material.

A key application is in the formation of hydrogels that support cell growth and differentiation. For instance, a double-network hydrogel composed of polyethylene (B3416737) glycol (PEG) and collagen can be designed for enhanced adipogenic differentiation of adipose-derived stem cells (ADSCs). In such a system, a collagen solution can be functionalized with a TCO-PEG-NHS ester to form collagen-TCO. nih.gov While this example uses an N-hydroxysuccinimide (NHS) ester, TCO-PEG5 acid could be similarly used by activating the carboxylic acid with EDC/NHS to react with amine groups on the collagen. The TCO-functionalized collagen can then react with a methyltetrazine (MTz)-functionalized collagen to form a crosslinked collagen hydrogel via the rapid IEDDA click reaction. nih.gov This creates a 3D environment that is conducive to cell encapsulation and can be further modified to direct cell fate. nih.gov

The ability to functionalize these materials in a controlled manner is critical for creating specific cellular microenvironments. The bioorthogonal nature of the TCO-tetrazine reaction ensures that the conjugation of biomolecules does not interfere with the inherent properties of the hydrogel or the viability of encapsulated cells. nih.gov

| Material System | Biofunctionalization Strategy | Application | Key Findings |

| PEG-Collagen Double-Network Hydrogel | Collagen is functionalized with TCO moieties (via TCO-PEG-NHS ester, conceptually similar to activated TCO-PEG5 acid) and crosslinked with tetrazine-functionalized collagen. nih.gov | 3D culture and adipogenic differentiation of adipose-derived stem cells (ADSCs). nih.gov | The double-network hydrogel supported ADSC viability and enhanced adipogenic differentiation. The hydrogel structure could be degraded by glutathione (B108866) (GSH) for cell retrieval. nih.gov |

| THIOMAB Antibody Conjugate | A HER2 antibody (THIOMAB) with an engineered cysteine is functionalized with a TCO-containing reagent to create THIOMAB-TCO. acs.org | In vitro and in vivo pretargeting for imaging of HER2-positive breast cancer cells. acs.org | THIOMAB-TCO specifically targeted HER2-positive cells and successfully underwent a click reaction with a radiolabeled tetrazine probe, demonstrating the potential for targeted imaging. acs.org |

Surface Modification for Biosensing and Diagnostic Platforms

The functionalization of surfaces with TCO-PEG5 acid is a key strategy in the development of advanced biosensors and diagnostic platforms. The carboxylic acid group allows for the stable anchoring of the molecule to various sensor surfaces, such as gold nanoparticles or silica (B1680970), which are commonly used in biosensing applications. nih.govresearchgate.netrsc.org Once the surface is decorated with TCO groups, it can be used to capture specific analytes that have been tagged with a tetrazine molecule. This bioorthogonal capture strategy offers high selectivity and efficiency, which are critical for sensitive and reliable detection. nih.gov

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. plos.orgnih.govresearchgate.net A gold SPR sensor chip can be modified with TCO-PEG5 acid, and this functionalized surface can then be used to detect tetrazine-labeled proteins, nucleic acids, or other biomarkers. The PEG linker in TCO-PEG5 acid helps to prevent non-specific adsorption of other molecules from the sample matrix, thereby reducing background noise and improving the signal-to-noise ratio of the assay. core.ac.uk This approach allows for the development of highly sensitive and specific diagnostic tests. plos.org For example, a molecular imprinting-based SPR biosensor was developed for the detection of Staphylococcus aureus α-hemolysin from human serum, demonstrating the potential for rapid and sensitive diagnostics. While this specific study used molecularly imprinted polymers, a similar platform could be designed using the TCO-tetrazine capture method.

| Biosensor Platform | Surface Functionalization | Analyte | Principle of Detection |

| Surface Plasmon Resonance (SPR) | A gold sensor chip is functionalized with TCO-PEG5 acid (via activation of the acid) to present TCO groups on the surface. | Tetrazine-labeled biomarker (e.g., protein, peptide) | The binding of the tetrazine-labeled analyte to the TCO-functionalized surface causes a change in the refractive index, which is detected as a shift in the SPR angle, allowing for real-time quantification of the analyte. plos.org |

| Nanoparticle-based Assay | Gold or silica nanoparticles are functionalized with TCO-PEG5 acid. nih.govresearchgate.net | Tetrazine-labeled target molecule (e.g., DNA, protein) | The capture of the tetrazine-labeled target by the TCO-functionalized nanoparticles can lead to aggregation and a colorimetric change, or can be used to concentrate the analyte for subsequent detection. nih.govmdpi.com |

| Pretargeting for In Vivo Imaging | A bone-seeking bisphosphonate is modified with a TCO group. nih.gov | Tetrazine-labeled imaging agent (e.g., containing 99mTc or 177Lu) | The TCO-bisphosphonate localizes to bone, and the subsequently administered tetrazine-imaging agent is captured at the target site via the IEDDA reaction, allowing for targeted imaging of bone metabolism. nih.gov |

Development of Tailored Polymer Surfaces for Controlled Biological Interactions

TCO-PEG5 acid is a valuable tool for creating tailored polymer surfaces that can control biological interactions, such as protein adsorption and cell adhesion. Polymer brushes, which are dense layers of polymer chains tethered to a surface, can be modified with TCO-PEG5 acid to introduce bioorthogonal reactivity. researchgate.netmdpi.com The carboxylic acid end can be used to either initiate the polymerization from the surface ("grafting-from") or to attach pre-synthesized polymers to the surface ("grafting-to").

The presence of the PEG linker in TCO-PEG5 acid contributes to the protein-resistant properties of the surface, a phenomenon attributed to the formation of a hydration layer that sterically hinders the approach of proteins. core.ac.ukmdpi.com By controlling the density of the TCO groups on the surface, it is possible to create surfaces that can switch from being protein-repellent to protein-adsorbing upon the introduction of a tetrazine-functionalized protein. This allows for the spatially controlled immobilization of proteins on a surface.

Furthermore, electrically switchable polymer brushes have been developed that can be toggled between a protein-binding and a non-fouling state. nih.gov While this study focused on pH-responsive polymers, a similar concept could be applied using TCO-functionalized brushes. For example, a surface could be designed to be initially non-fouling, and then specific proteins could be captured on demand through the TCO-tetrazine reaction. This technology has potential applications in the development of biochips, patterned cell culture substrates, and devices for the controlled release of biologics. nih.gov The versatility of TCO-PEG5 acid in modifying polymer brushes allows for the creation of dynamic and responsive surfaces for a wide range of biomedical and biotechnological applications. rsc.org

| Polymer Surface | Modification Strategy | Controlled Biological Interaction | Outcome |

| Poly(ethylene glycol) (PEG) Brushes | "Grafting-to" approach where pre-synthesized polymers with a terminal group reactive to an activated TCO-PEG5 acid are attached to a substrate. | Protein Adsorption | The PEG brushes create a hydrated layer that effectively resists non-specific protein adsorption, creating a "non-fouling" surface. core.ac.ukmdpi.com |

| Electrically Switchable Polymer Brushes | pH-responsive polymer brushes that can be switched between a collapsed (binding) and extended (repelling) state via an electrical potential. nih.gov | Protein Capture and Release | The surface can be switched on-demand between a high-capacity protein binding state and a completely non-fouling state, allowing for the controlled capture and release of proteins in a physiological environment. nih.gov |

| Poly(2-isopropenyl-2-oxazoline) (PIPOx) Brushes | Surface-initiated polymerization of IPOx followed by post-polymerization modification of the PIPOx brushes with functional molecules. rsc.org | Non-specific Protein Fouling and Specific Functionalization | PIPOx brushes demonstrate high resistance to protein fouling from blood plasma and can be further functionalized via click chemistry, highlighting their potential as a versatile platform for creating low-fouling, multifunctional surfaces. rsc.org |

Analytical and Methodological Advancements in Tco Peg5 Acid Research

Spectroscopic and Chromatographic Characterization Techniques for Conjugates

Ensuring the purity and confirming the identity of molecules conjugated with TCO-PEG5 acid is crucial for the success of subsequent experiments. A suite of analytical techniques is employed for this purpose, each providing unique insights into the characteristics of the bioconjugate.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing TCO-PEG5 acid conjugates. It separates the components of a mixture based on their chemical properties and then measures their mass-to-charge ratio, allowing for precise mass determination. This is essential for confirming that the TCO-PEG5 acid has successfully attached to the target biomolecule. enovatia.comulisboa.pt

For example, in the analysis of antibody-drug conjugates (ADCs), LC-MS can determine the average number of drug-linker molecules attached to the antibody. enovatia.com The change in mass of the biomolecule after conjugation directly corresponds to the number of TCO-PEG5 acid molecules that have been added. High-resolution mass spectrometry (HRMS) can provide even more detailed structural information. enovatia.com

Here is a representative table of LC-MS data for a protein before and after conjugation with TCO-PEG5 acid:

Table 1: Representative LC-MS Data for TCO-PEG5 Acid Conjugation| Analyte | Expected Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|

| Unconjugated Protein | 25,000 | 25,001.2 | The protein is in its native state. |

| Protein-TCO-PEG5 (1:1) | 25,441 | 25,442.5 | One TCO-PEG5 acid molecule has conjugated to the protein. |

| Protein-TCO-PEG5 (1:2) | 25,882 | 25,883.8 | Two TCO-PEG5 acid molecules have conjugated to the protein. |

High-performance liquid chromatography (HPLC) is a cornerstone technique for both purifying TCO-PEG5 acid conjugates and quantifying their concentration. nih.gov Different HPLC methods, such as reversed-phase (RP-HPLC) and size-exclusion (SEC-HPLC), are used depending on the properties of the conjugate. acs.orgmdpi.com

RP-HPLC separates molecules based on their hydrophobicity. It is often used to purify conjugates and to assess the success of a conjugation reaction by separating the conjugated product from unreacted starting materials. mdpi.com SEC-HPLC separates molecules by size and is useful for confirming the formation of larger bioconjugates and detecting any aggregation. rsc.org

The following table illustrates typical HPLC purification parameters:

Table 2: Typical HPLC Purification Parameters for TCO-PEG5 Acid Conjugates| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the solvent system. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component for eluting hydrophobic molecules. |

| Gradient | 5-95% B over 30 minutes | Gradually increases the organic solvent to elute molecules with varying hydrophobicity. |

| Flow Rate | 1 mL/min | Controls the speed of separation. |

| Detection | UV at 280 nm and 220 nm | Monitors the elution of proteins and peptides. |

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the results of a bioconjugation reaction. It separates proteins based on their molecular weight. rsc.org When a TCO-PEG5 acid is conjugated to a protein, the protein's molecular weight increases, causing it to move more slowly through the gel. This shift in migration pattern on the gel provides clear evidence of successful conjugation. biorxiv.orgacs.org By comparing the band of the unconjugated protein to the conjugated one, researchers can assess the efficiency of the reaction. biorxiv.org

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable tool for characterizing TCO-PEG5 acid conjugates. ru.nlresearchgate.netcovalx.com It is particularly useful for determining the molecular weight of large biomolecules and their conjugates with high accuracy. researchgate.netcovalx.comnih.gov In a typical MALDI-TOF experiment, the sample is mixed with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte. autobio.com.cniu.edu The mass-to-charge ratio is then determined by the time it takes for the ion to travel through a flight tube. iu.edu This technique can be used to determine the number of TCO-PEG5 acid molecules attached to a protein, similar to LC-MS. biorxiv.orgnih.gov

Gel Electrophoresis (SDS-PAGE) for Bioconjugation Assessment

In Vitro Reaction Efficacy Assessment in Complex Biological Milieus

A key advantage of the TCO-tetrazine reaction is its ability to proceed efficiently in complex biological environments, such as cell lysates or even living cells. ulisboa.ptrsc.org Assessing the efficacy of TCO-PEG5 acid in these "in vitro" settings is critical to validate its utility for biological applications.

The reactivity of TCO-PEG5 acid conjugates can be tested by introducing a tetrazine-functionalized probe, which might be fluorescent. ulisboa.pt The rate and extent of the "click" reaction can then be monitored by techniques like fluorescence spectroscopy or flow cytometry. ulisboa.pt Studies have shown that the TCO-tetrazine ligation can occur rapidly, often within minutes, even at low concentrations of reactants. conju-probe.com The hydrophilic PEG5 spacer helps to maintain the reactivity of the TCO group in aqueous biological fluids. nih.gov

The following table provides a hypothetical comparison of reaction efficiencies in different media:

Table 3: Hypothetical In Vitro Reaction Efficacy of a TCO-PEG5 Labeled Antibody| Reaction Medium | Tetrazine Probe Concentration | Reaction Time | Labeling Efficiency |

|---|---|---|---|

| Phosphate-Buffered Saline (PBS) | 10 µM | 30 min | >95% |

| Cell Culture Medium + 10% Fetal Bovine Serum | 10 µM | 30 min | 85-90% |

| Cell Lysate | 10 µM | 60 min | 70-80% |

Strategies for Mitigating TCO Reactivity Loss in Applied Systems

While the TCO group is highly reactive towards tetrazines, its reactivity can be compromised under certain conditions. One major challenge is the potential for the hydrophobic TCO group to interact with the biomolecule it is attached to, effectively "burying" it and making it inaccessible for reaction. nih.govescholarship.org Another concern is the isomerization of the reactive trans-cyclooctene (B1233481) to the less reactive cis-isomer, which can be promoted by certain components in biological media. nih.govnih.gov

Several strategies have been developed to mitigate this loss of reactivity:

Incorporation of Hydrophilic Spacers: The PEG5 spacer in TCO-PEG5 acid is a prime example of this strategy. The hydrophilic PEG chain helps to prevent the TCO group from interacting with hydrophobic regions of the biomolecule, thus maintaining its exposure to the solvent and its reactivity. nih.govescholarship.org

Optimization of Conjugation Chemistry: The conditions used to attach the TCO-PEG5 acid to the biomolecule can influence the final reactivity. Factors such as pH and the molar ratio of reactants are carefully controlled to maximize conjugation efficiency while preserving the TCO group's integrity. escholarship.org

Structural Modification of the TCO Ring: Researchers are continuously developing new TCO derivatives with improved stability and reactivity. For instance, creating more strained TCO structures can increase their reaction rates with tetrazines. chemrxiv.org

By employing these advanced analytical techniques and strategic considerations, researchers can effectively utilize TCO-PEG5 acid for a wide range of bioconjugation applications, from fundamental biological studies to the development of new diagnostic and therapeutic agents.

Emerging Research Trajectories and Unresolved Challenges for Tco Peg5 Acid

Innovations in TCO-PEG Conjugate Design for Enhanced Reactivity and Stability

The inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. rsc.orgresearchgate.net TCO-PEG5 acid, which incorporates a TCO moiety for this "click" reaction, a five-unit polyethylene (B3416737) glycol (PEG) spacer for increased water solubility, and a carboxylic acid for conjugation to biomolecules, is a key reagent in this field. cd-bioparticles.net However, the inherent tension between the reactivity and stability of TCO derivatives presents an ongoing challenge. nih.gov

Recent research has focused on modifying the TCO scaffold to optimize this balance. Highly strained TCOs exhibit faster reaction rates but are often less stable. nih.gov Innovations include the development of conformationally strained TCOs, such as dioxolane-fused trans-cyclooctenes (d-TCO), which demonstrate both excellent reactivity and enhanced stability in aqueous solutions and blood serum. rsc.org For instance, a water-soluble d-TCO derivative reacts with 3,6-dipyridyl-s-tetrazine with a second-order rate constant of 366,000 M⁻¹s⁻¹ at 25°C in water. rsc.org Another approach involves creating C2-symmetric TCO linkers (C2TCO) that show good biological stability and can be cleaved rapidly and completely by various tetrazines. acs.org

The PEG linker itself can also influence the properties of the conjugate. While PEGylation increases hydrophilicity, it has been shown in some cases to decrease the interaction between TCO and tetrazine and can even promote the isomerization of the reactive trans-cyclooctene to the inactive cis-cyclooctene. researchgate.net Therefore, careful consideration of the linker length and composition is crucial. Studies have shown that modifying the linker to an acetamide (B32628) can increase the stability of the conjugated TCO through greater steric hindrance. nih.gov

Furthermore, the reactivity of the tetrazine ligation partner is a critical factor. The reaction rate is dependent on the electronic properties of both the TCO and the tetrazine; a higher electron density in the TCO and a lower electron density in the tetrazine lead to a faster reaction. nih.gov Research has shown that highly reactive 2-pyridyl-substituted tetrazines are effective for time-sensitive applications. acs.orgnih.gov However, the stability of these reactive tetrazines can be limited in biological media. nih.gov This has led to the exploration of non-electron-withdrawing substituents that can increase reactivity without compromising stability. nih.gov

Table 1: Reaction Kinetics of Various TCO Derivatives

| TCO Derivative | Ligation Partner | Second-Order Rate Constant (k₂) | Conditions | Reference |

|---|---|---|---|---|

| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) M⁻¹s⁻¹ | 25°C in pure water | rsc.org |

| TCO-PEG₄ | MeEVE | 2750 M⁻¹s⁻¹ | 37°C in DPBS | nih.gov |

| TCO-PEG₄ | MeDHP | 1820 M⁻¹s⁻¹ | 37°C in DPBS | nih.gov |

| TCO-PEG₄ | MePh | 990 M⁻¹s⁻¹ | 37°C in DPBS | nih.gov |

| TCO-PEG₄ | DHP₂ | 6450 M⁻¹s⁻¹ | 37°C in DPBS | nih.gov |

| TCO-PEG₄ | Me2Pyr | 5120 M⁻¹s⁻¹ | 37°C in DPBS | nih.gov |

| TCO-PEG₄ | 2Pyr₂ | 69,400 M⁻¹s⁻¹ | Not specified | acs.orgnih.gov |

Exploration of Novel Bioorthogonal Ligation Partners Beyond Canonical Tetrazines

While tetrazines are the most common ligation partners for TCOs due to their exceptionally fast reaction kinetics, the exploration of other bioorthogonal partners is an active area of research. nih.gov The goal is to expand the toolbox of bioorthogonal reactions, allowing for multiplexed labeling and more complex experimental designs.

One area of investigation involves the use of dienophiles other than TCOs, such as norbornenes, which react with tetrazines at slower rates. broadpharm.com This difference in reactivity can be exploited for sequential labeling. Additionally, research into alternative dienes that can react with TCOs is ongoing. While less common, these efforts aim to develop new click chemistry pairs with unique reactivity profiles and applications.

The development of mutually orthogonal bioorthogonal reactions is a significant goal. acs.org This would enable the selective labeling of multiple biomolecules simultaneously. For example, a system could be designed where TCO-PEG5-acid reacts with its tetrazine partner, while another click chemistry pair, such as an azide (B81097) and a cyclooctyne, reacts independently. This would allow for the simultaneous tracking and manipulation of different cellular components.

Integration with Multi-Modal Research Platforms for Enhanced Functional Studies

The versatility of TCO-PEG5 acid and its derivatives makes them ideal for integration into multi-modal research platforms, enabling a more comprehensive understanding of biological processes. This involves combining different imaging and analytical techniques to study the same biological system.

For instance, TCO-functionalized molecules can be used in pretargeted imaging, a two-step process where a TCO-conjugated antibody is first administered and allowed to accumulate at the target site. acs.org Subsequently, a radiolabeled tetrazine is injected, which rapidly "clicks" to the TCO-antibody, allowing for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). acs.orgfrontiersin.org This approach has been used for pretargeted PET imaging of head and neck squamous cell carcinoma xenografts. acs.org

In addition to nuclear imaging, TCO-based probes can be designed for fluorescence imaging, magnetic resonance imaging (MRI), and mass spectrometry. conju-probe.comnih.gov By incorporating different reporter molecules, researchers can obtain complementary information from the same sample. For example, a TCO-conjugated antibody could be labeled with both a fluorescent dye for microscopic visualization and a chelator for a radiometal for whole-body imaging. nih.gov The integration of these modalities provides a more complete picture, from the molecular level to the whole organism.

Furthermore, the "click-to-release" strategy allows for the targeted delivery and release of therapeutic agents. nih.gov In this approach, a drug is attached to a TCO linker that can be cleaved upon reaction with a tetrazine. This enables the controlled release of the drug at a specific location, which can be monitored using imaging techniques.

Future Directions in the Rational Design of TCO-PEG-Based Chemical Tools

The future of TCO-PEG-based chemical tools lies in the rational design of molecules with precisely tailored properties for specific applications. researchgate.net This will involve a deeper understanding of the structure-activity relationships that govern reactivity, stability, and pharmacokinetics.

Computational modeling is becoming an increasingly important tool in this process. rsc.org By predicting the properties of novel TCO and tetrazine derivatives, researchers can prioritize the synthesis of the most promising candidates. This can accelerate the development of new bioorthogonal tools with improved performance.

A key area of focus will be the development of TCO derivatives with even faster reaction kinetics and greater stability. This will enable the use of lower concentrations of reagents and allow for the study of more transient biological processes. Additionally, there is a need for TCO-based probes with improved pharmacokinetic properties, such as longer circulation times and lower off-target accumulation. acs.org

The expansion of the bioorthogonal toolbox with new, mutually orthogonal reactions will continue to be a priority. acs.org This will open up new possibilities for multi-target imaging and therapy. Furthermore, the development of "smart" probes that can be activated by specific biological stimuli, such as enzymes or changes in pH, will provide greater control over their function.

Finally, the translation of these advanced chemical tools from the laboratory to the clinic is a major long-term goal. researchgate.net This will require rigorous testing to ensure their safety and efficacy. The continued development of TCO-PEG-based reagents with enhanced features will be crucial for advancing their potential in diagnostics and therapeutics.

Q & A

Q. How do molecular dynamics simulations inform linker design for drug delivery systems?

- Methodological Answer : Simulate PEG5 chain flexibility and TCO-tetrazine bond stability in physiological conditions (37°C, 150 mM NaCl). Analyze RMSD and hydrogen bonding patterns to optimize linker length and hydrophilicity. Cross-validate with in vitro release studies .

Methodological Frameworks for Experimental Design

-

PICO Framework :

- Population : TCO-PEG5 acid in bioconjugation reactions.

- Intervention : Varying reaction pH, temperature, or molar ratios.

- Comparison : Standard vs. optimized protocols.

- Outcome : Conjugation efficiency (quantified via LC-MS or fluorescence).

Use this framework to structure hypothesis-driven studies and minimize bias .

-

Data Contradiction Analysis :

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to troubleshoot conflicting results. For example, if stability data diverges, reassess experimental conditions (e.g., buffer ionic strength) and statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.